
2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester, (E)-(9CI) is an organic compound with the molecular formula C5H7FO3 It is a derivative of propenoic acid, featuring a fluorine atom and a methoxy group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester typically involves the esterification of 2-fluoro-3-methoxypropenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing waste and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors or probes.
Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes, making the compound a potential candidate for drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-fluoro-, methyl ester: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Propenoic acid, 3-methoxy-, methyl ester:
2-Propenoic acid, 2-chloro-3-methoxy-, methyl ester: Substitutes fluorine with chlorine, leading to variations in chemical behavior and applications.
Uniqueness
2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C5H7FO3 |
|---|---|
Molecular Weight |
134.11 g/mol |
IUPAC Name |
methyl (E)-2-fluoro-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C5H7FO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3/b4-3+ |
InChI Key |
GEYVOMKNBOZKKB-ONEGZZNKSA-N |
Isomeric SMILES |
CO/C=C(\C(=O)OC)/F |
Canonical SMILES |
COC=C(C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)
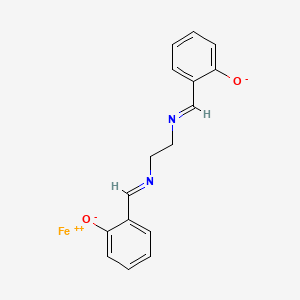
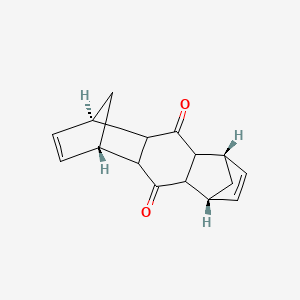
![2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid](/img/structure/B15130540.png)
![N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B15130544.png)
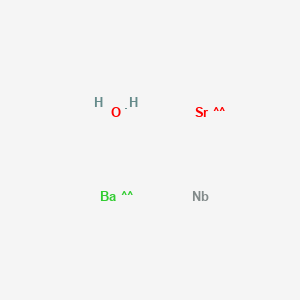
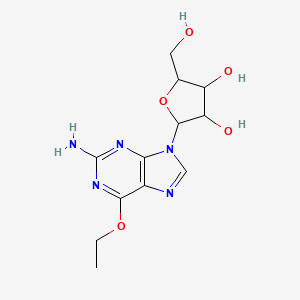


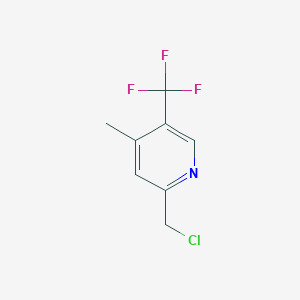

![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15130590.png)
![[1-Hydroxy-8,8,13-trimethyl-17-methylidene-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B15130591.png)
![5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15130594.png)
